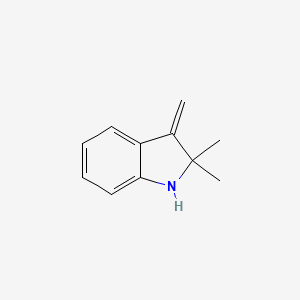
2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a fused ring system with a methylidene group at the 3-position and two methyl groups at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Mori–Ban–Hegedus indole synthesis is a notable method where the base used is changed from potassium carbonate to silver carbonate to prevent isomerization . This reaction can be performed at ambient temperature, making it efficient and practical.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product without significant by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions vary but often include more functionalized indole derivatives, which can be further utilized in various applications.
Applications De Recherche Scientifique
2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound and its derivatives are explored for potential therapeutic uses due to their interaction with various biological targets.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole exerts its effects involves interaction with molecular targets such as enzymes and receptors. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to inhibition or activation of specific enzymes, resulting in the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
2,3-Dimethylindole: Similar in structure but lacks the methylidene group at the 3-position.
2,2-Dimethylindene, 2,3-dihydro-: Another related compound with a different ring system.
Uniqueness: 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
66346-72-3 |
|---|---|
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2,2-dimethyl-3-methylidene-1H-indole |
InChI |
InChI=1S/C11H13N/c1-8-9-6-4-5-7-10(9)12-11(8,2)3/h4-7,12H,1H2,2-3H3 |
Clé InChI |
JNFRSRWSMNQLOS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C)C2=CC=CC=C2N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


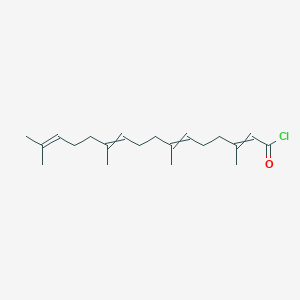

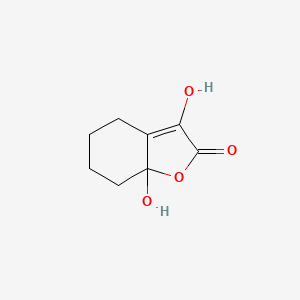
![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
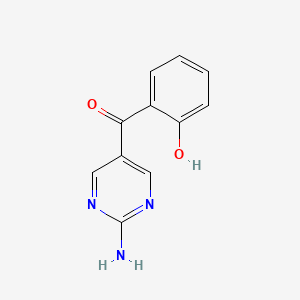

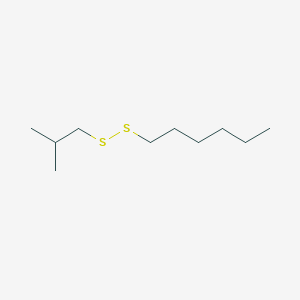
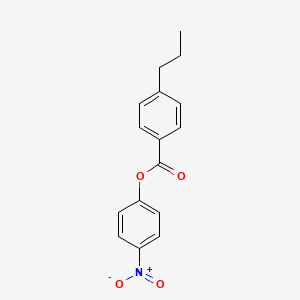
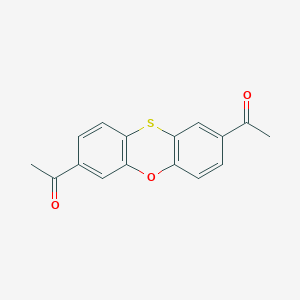
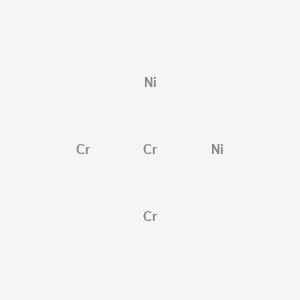
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)
